molecular formula C31H18BrN B3180446 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] CAS No. 1696396-77-6

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

Cat. No.: B3180446
CAS No.: 1696396-77-6
M. Wt: 484.4 g/mol
InChI Key: DEBGINPVBRQMAH-UHFFFAOYSA-N
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Description

4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] is a complex organic compound characterized by its unique spiro-configured polycyclic framework.

Preparation Methods

The synthesis of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. One common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water . The reaction conditions are carefully controlled to ensure the formation of the desired spiro-configured structure.

Chemical Reactions Analysis

4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Friedel-Crafts Alkylation:

Scientific Research Applications

4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] involves its interaction with molecular targets in organic electronic devices. The spiro-configured structure allows for efficient energy transfer and emission of deep-blue light in OLEDs. The compound’s unique electronic properties are attributed to the multi-resonance effect and sterically orthogonal configurations, which alleviate molecular interactions and enhance stability .

Comparison with Similar Compounds

4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] can be compared with other similar compounds, such as:

The uniqueness of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] lies in its specific electronic properties and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBGINPVBRQMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 2
Reactant of Route 2
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 3
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 4
Reactant of Route 4
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 5
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Reactant of Route 6
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

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